molecular formula C9H8N2O B1429219 3-Cinnolinemethanol CAS No. 1056894-33-7

3-Cinnolinemethanol

Cat. No.: B1429219
CAS No.: 1056894-33-7
M. Wt: 160.17 g/mol
InChI Key: VFVLNXYGKMNNEN-UHFFFAOYSA-N
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Description

3-Cinnolinemethanol is a derivative of cinnoline, a bicyclic heterocyclic compound with significant pharmacological and chemical importance The molecular formula of this compound is C9H8N2O, and it features a cinnoline ring system with a methanol group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cinnolinemethanol typically involves the cyclization of appropriate precursors. One common method is the Richter cinnoline synthesis, which involves the cyclization of an alkyne with an amino group and a carboxylic acid group in water to form a cinnoline derivative. This derivative can then be further modified to introduce the methanol group at the third position .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance yield and purity. Specific details on industrial production methods are less documented but likely follow similar principles to laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Cinnolinemethanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carboxylic acid.

    Reduction: Reduction of the cinnoline ring to form dihydrocinnoline derivatives.

    Substitution: Substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of 3-cinnolinecarboxylic acid.

    Reduction: Formation of dihydrocinnoline derivatives.

    Substitution: Formation of halogenated cinnoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-Cinnolinemethanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Cinnolinemethanol can be compared with other cinnoline derivatives and similar heterocyclic compounds:

    Cinnoline: The parent compound, lacking the methanol group.

    Quinoline: A structurally similar compound with a nitrogen atom in a different position.

    Isoquinoline: Another isomeric compound with a different arrangement of nitrogen atoms.

Uniqueness: this compound’s uniqueness lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to other cinnoline derivatives .

Properties

IUPAC Name

cinnolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLNXYGKMNNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315783
Record name 3-Cinnolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056894-33-7
Record name 3-Cinnolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056894-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cinnolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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